Benzene-1,4-diol;formaldehyde Benzene-1,4-diol;formaldehyde
Brand Name: Vulcanchem
CAS No.: 26353-95-7
VCID: VC1753811
InChI: InChI=1S/C6H6O2.CH2O/c7-5-1-2-6(8)4-3-5;1-2/h1-4,7-8H;1H2
SMILES: C=O.C1=CC(=CC=C1O)O
Molecular Formula: C7H8O3
Molecular Weight: 140.14 g/mol

Benzene-1,4-diol;formaldehyde

CAS No.: 26353-95-7

Cat. No.: VC1753811

Molecular Formula: C7H8O3

Molecular Weight: 140.14 g/mol

* For research use only. Not for human or veterinary use.

Benzene-1,4-diol;formaldehyde - 26353-95-7

Specification

CAS No. 26353-95-7
Molecular Formula C7H8O3
Molecular Weight 140.14 g/mol
IUPAC Name benzene-1,4-diol;formaldehyde
Standard InChI InChI=1S/C6H6O2.CH2O/c7-5-1-2-6(8)4-3-5;1-2/h1-4,7-8H;1H2
Standard InChI Key UREVLELSVZQJTM-UHFFFAOYSA-N
SMILES C=O.C1=CC(=CC=C1O)O
Canonical SMILES C=O.C1=CC(=CC=C1O)O

Introduction

Synthesis and Preparation Methods

Basic Reaction Mechanisms

The synthesis of benzene-1,4-diol;formaldehyde typically involves the condensation reaction between hydroquinone and formaldehyde. In the presence of base catalysts, hydroquinone reacts with formaldehyde to form methylol groups (CH₂-OH) located adjacent to the phenolic OH groups . With increased temperature, these methylol groups transform into methylene bridges between aromatic rings, leading to the formation of the polymeric structure characteristic of these resins.

The general reaction scheme can be represented as:

Hydroquinone + Formaldehyde → Hydroxymethylated intermediates → Benzene-1,4-diol;formaldehyde resin

This polymerization process is influenced by several factors, including the molar ratio of the reactants, catalyst type and concentration, reaction temperature, and reaction time.

Synthesis Conditions and Parameters

The synthesis of benzene-1,4-diol;formaldehyde resins typically occurs under base catalysis with carefully controlled conditions. According to research by Mustaţă and Bicu, the reaction is conducted with various molar ratios of hydroquinone to formaldehyde, influencing the final properties of the resulting polymer . The typical reaction conditions include:

ParameterTypical Range/Value
CatalysisBase catalysis (e.g., sodium hydroxide)
Temperature50-100°C
Molar Ratio (Hydroquinone:Formaldehyde)Variable (affects final properties)
Reaction MediumAqueous or alcoholic solution
Reaction TimeSeveral hours, depending on desired molecular weight

The presence of reactive groups (particularly OH groups) on the polymer chain enables these resins to modify the properties of other polymers when used in different blends as bonding agents, tackifiers, or vulcanizing agents .

Chemical Structure and Properties

Molecular Structure

Benzene-1,4-diol;formaldehyde resins possess a complex structure characterized by hydroquinone units connected through methylene bridges derived from formaldehyde. The polymer consists of repeated units where the aromatic rings of hydroquinone are linked via -CH₂- groups at various positions. The exact structure depends on the reaction conditions and can vary in terms of molecular weight, degree of cross-linking, and arrangement of the connecting methylene bridges.

The presence of phenolic hydroxyl groups on the hydroquinone units contributes to the reactivity of these resins and provides sites for further modification or cross-linking. These structural features significantly influence the physical and chemical properties of the resulting materials.

Physical and Chemical Properties

The physical and chemical properties of benzene-1,4-diol;formaldehyde resins are heavily influenced by their molecular composition, degree of polymerization, and structural arrangement. Some key properties include:

PropertyCharacteristic
Physical StateSolid resins at room temperature
ColorTypically brown to dark brown
SolubilitySoluble in polar organic solvents, limited water solubility
Melting PointVariable depending on molecular weight and composition
Thermal StabilityModerate; influenced by hydroquinone:formaldehyde ratio
ReactivityReactive due to phenolic hydroxyl groups

The physical properties such as melting point and viscosity can be determined experimentally, providing valuable information about the molecular structure and degree of polymerization of these resins .

Characterization Techniques

Spectroscopic Analysis

Spectroscopic techniques play a crucial role in confirming the structure and composition of benzene-1,4-diol;formaldehyde resins. According to research findings, these resins can be characterized using various spectroscopic methods:

Infrared Spectroscopy (IR): IR spectroscopy can identify key functional groups present in the resin, including phenolic OH groups, methylene bridges, and aromatic ring structures. This technique provides valuable information about the chemical composition and structural features of the polymer .

Nuclear Magnetic Resonance Spectroscopy (NMR): ¹H-NMR spectroscopy can confirm the structure of the resin by identifying proton environments characteristic of the hydroquinone units and methylene bridges. This technique provides detailed information about the connectivity and arrangement of atoms within the polymer structure .

Thermal Analysis

Thermal analysis techniques are essential for understanding the thermal behavior and stability of benzene-1,4-diol;formaldehyde resins:

Differential Scanning Calorimetry (DSC): DSC can determine the glass transition temperature, melting point, and other thermal transitions of the resin, providing insights into its physical state and behavior under different temperature conditions.

Thermogravimetric Analysis (TGA): TGA measures the weight loss of the resin as a function of temperature, offering information about its thermal decomposition profile, thermal stability, and decomposition mechanisms.

Thermal Properties and Stability

Thermal Decomposition Analysis

The thermal stability of benzene-1,4-diol;formaldehyde resins has been studied using various analytical methods, including the Coats and Redfern method. Research has shown that the thermal stability of these resins depends significantly on their molecular composition . Specific findings include:

CompositionThermal StabilityActivation Energy
High hydroquinone contentLower thermal stability52.98 kJ/mol
High formaldehyde contentModerate thermal stabilityVariable
Mixed compositionsVariable stability52.98-84.01 kJ/mol

Structure-Thermal Stability Relationship

Research has established a clear relationship between the structural composition of benzene-1,4-diol;formaldehyde resins and their thermal stability. Specifically, resins with higher hydroquinone content exhibit lower thermal stability compared to those with modified compositions . This structure-property relationship is crucial for designing resins with tailored thermal properties for specific applications where thermal resistance is required.

The weight loss patterns observed during thermal analysis provide valuable insights into the decomposition mechanisms and stability of these resins under different temperature conditions. These patterns can be characterized by temperatures corresponding to specific percentages of weight loss (e.g., 10% and 50% weight loss) and total weight loss at 500°C .

Applications and Uses

Industrial Applications

Benzene-1,4-diol;formaldehyde resins find applications in various industrial sectors due to their unique properties and structural features:

Thermoset Materials: These resins are extensively used in thermoset applications in the mechanical, electrical, and electronic industries . Their ability to form cross-linked networks makes them valuable components in materials requiring dimensional stability and thermal resistance.

Adhesives and Binders: The resins serve as effective adhesives and binders in composite materials, providing structural integrity and enhancing interfacial adhesion between different components.

Polymer Modification: The presence of reactive groups (OH groups) on the polymer chain enables these resins to modify the properties of other polymers when used in different blends as bonding agents, tackifiers, or vulcanizing agents .

Research Applications

In research settings, benzene-1,4-diol;formaldehyde resins are studied for various applications and properties:

Structure-Property Relationships: Researchers investigate the relationship between the structural composition of these resins and their resulting properties, providing insights into the design of materials with tailored characteristics.

Thermal Analysis: The thermal behavior and stability of these resins are subjects of ongoing research, contributing to the understanding of polymer decomposition mechanisms and thermal stability factors.

Composite Materials Development: These resins are explored as components in advanced composite materials, leveraging their unique properties for enhanced performance in specific applications.

Comparative Analysis with Similar Compounds

Comparison with Related Formaldehyde Resins

Benzene-1,4-diol;formaldehyde resins can be compared with other formaldehyde-based resins to highlight their unique properties and characteristics:

Resin TypeKey ComponentsNotable PropertiesApplications
Benzene-1,4-diol;formaldehydeHydroquinone, FormaldehydeModerate thermal stability, Reactive OH groupsThermoset materials, Adhesives
Phenol-formaldehydePhenol, FormaldehydeHigh thermal stability, Good mechanical propertiesMolding compounds, Laminates
Urea-formaldehydeUrea, FormaldehydeGood adhesion, Light colorAdhesives, Wood products
Melamine-formaldehydeMelamine, FormaldehydeExcellent hardness, Heat resistanceTableware, Laminates

This comparison highlights the distinctive features of benzene-1,4-diol;formaldehyde resins, particularly their moderate thermal stability and reactive hydroxyl groups, which make them suitable for specific applications in material science and industry.

Comparison with Modified Variants

Research has also explored modified variants of benzene-1,4-diol;formaldehyde resins, such as those incorporating additional components like cyclohexanone. These modifications can significantly alter the properties of the resulting resins:

Hydroquinone/Cyclohexanone/Formaldehyde Resins: The incorporation of cyclohexanone into the resin structure has been shown to enhance thermal stability compared to pure hydroquinone/formaldehyde resins . The activation energy of thermal decomposition increases with cyclohexanone content, indicating improved thermal resistance.

Benzene-1,4-diol,4-tert-butylphenol,formaldehyde: This modified variant incorporates 4-tert-butylphenol into the resin structure, resulting in a molecular formula of C₁₇H₂₂O₄ and a molecular weight of 290.354 . This modification can alter the physical, chemical, and thermal properties of the resulting polymer.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator